2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
Description
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a tricyclic heterocyclic compound featuring a pyrazine ring fused to a partially saturated isoquinoline scaffold. This structure is central to several bioactive natural products and synthetic derivatives, including quinocarcinol, a potent antitumor agent .
Properties
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11-9-14-6-5-13-8-12(14)7-10(11)3-1/h1-4,12-13H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVHMJWNSCZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482281 | |
| Record name | 1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50290-83-0 | |
| Record name | 1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline typically involves multi-step processes. One common method starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids, followed by a series of cyclization reactions. Key steps include intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Research
Research indicates that 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of malignant cells effectively.
- Mechanism of Action : It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Neuropharmacology
The compound's structure suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems or exhibit neuroprotective effects.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline along with their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-1H-pyrazino[1,2-b]isoquinoline | Methyl substitution at position 1 | Enhanced solubility and modified biological activity |
| Saframycin Analog | Contains additional methoxy groups | Potent cytotoxicity against cancer cell lines |
| Perhydro-1H-pyrazino[1,2-a]quinoline | Saturated quinoline ring | Different pharmacological profile |
Case Studies and Research Findings
Several studies have documented the biological activities of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer.
- Neuroprotective Effects : Research exploring its effects on neurodegenerative diseases found that it may protect neurons from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazino/Isoquinoline Derivatives
Structural Differences and Implications
Core Heterocycles: The target compound’s pyrazine-isoquinoline fusion provides a partially saturated scaffold, enhancing conformational flexibility for receptor binding . Pyrazino[1,2-b]indazole features a pyrazine-indazole fusion, forming a rigid planar structure effective in enzyme inhibition .
Substituent Effects :
Biological Activity
2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is a heterocyclic compound notable for its unique fused isoquinoline and pyrazine structure. Its molecular formula is C₁₂H₁₆N₂, and it has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a saturated hexahydro framework that contributes to its distinct chemical properties. The structure can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| CAS Number | 50290-83-0 |
| Molecular Weight | 188.27 g/mol |
| Boiling Point | Not available |
| LogP | 1.0165 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibits significant biological activity across various domains:
The mechanism of action involves interaction with specific molecular targets that modulate various biological pathways. It has been identified as a selective inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways .
Pharmacological Applications
The compound has been studied for various pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects: Research indicates potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. One common approach starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids followed by cyclization reactions. Key steps include:
- Intramolecular Mitsunobu Cyclization
- PPh3/I2/Imidazole-mediated 6-exo-tet Cyclization .
Case Studies
Several case studies have highlighted the biological significance of this compound:
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: PDE Inhibition
Another investigation focused on the inhibition of phosphodiesterase activity. The findings revealed that the compound selectively inhibited PDE5 with an IC50 value in the low micromolar range. This suggests potential applications in treating erectile dysfunction and pulmonary hypertension .
Comparison with Similar Compounds
The biological activity of 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-1H-pyrazino[1,2-b]isoquinoline | Methyl substitution at position 1 | Enhanced solubility and modified activity |
| Saframycin Analog | Contains additional methoxy groups | Potent cytotoxicity against cancer cells |
| Perhydro-1H-pyrazino[1,2-a]quinoline | Saturated quinoline ring | Different pharmacological profile |
Q & A
Basic: What are the established synthetic routes for 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multicomponent reactions or post-functionalization of isoquinoline precursors. For example, highlights a three-component [3+2] cycloaddition strategy using pyrrolidinedione derivatives, which achieves moderate yields (45–65%) under optimized conditions (e.g., hexane/ethyl acetate solvent systems and flash chromatography purification). Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation. Lower temperatures (0–25°C) favor kinetic control, while polar aprotic solvents (e.g., DMF) improve intermediate stability .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrazino-isoquinoline derivatives?
Conflicting mechanistic hypotheses (e.g., radical vs. polar pathways) can be addressed using quantum chemical calculations (DFT) to map energy profiles of transition states. emphasizes the integration of computational reaction path searches with experimental validation, such as isotopic labeling or kinetic isotope effects. For instance, if intermediates are computationally predicted but not observed experimentally, time-resolved spectroscopy (e.g., stopped-flow UV-Vis) can validate transient species .
Basic: What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
1D/2D NMR (e.g., , , NOESY) is essential for confirming stereochemistry, particularly in distinguishing axial vs. equatorial hydrogen environments in the hexahydropyrazine ring. provides a reference for mass spectrometry (EI-MS) fragmentation patterns, where diagnostic peaks (e.g., m/z 210.27 for molecular ion) confirm purity. Polarimetry or X-ray crystallography (if crystals are obtainable) further resolves enantiomeric excess .
Advanced: How do structural modifications (e.g., substituent effects) alter the biological activity of pyrazino-isoquinoline derivatives?
SAR studies (Structure-Activity Relationships) require systematic substitution at positions like C-3 or N-11. demonstrates that introducing electron-withdrawing groups (e.g., nitro or sulfonamide) enhances binding to kinase targets, while bulky substituents reduce membrane permeability. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC measurements) quantifies these effects. For example, methyl substitution at N-11A increases metabolic stability by 30% in hepatic microsome assays .
Basic: What are the common pitfalls in purifying this compound, and how can they be mitigated?
Purification challenges include co-elution of diastereomers or decomposition under acidic conditions. recommends using neutral pH silica gel for flash chromatography and avoiding prolonged exposure to light/heat. For persistent impurities, preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) achieves >95% purity. TLC monitoring (R = 0.3–0.5 in ethyl acetate/hexane) ensures consistency .
Advanced: How can machine learning optimize reaction parameters for scaling pyrazino-isoquinoline synthesis?
Basic: What are the stability profiles of this compound under varying storage conditions?
Long-term stability requires inert atmospheres (argon) and storage at –20°C in amber vials. ’s safety data sheet indicates degradation via oxidation at the pyrazine ring, detectable via HPLC-UV (λ = 254 nm). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when formulated with antioxidants like BHT .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Discrepancies often arise from assay variability (e.g., cell line differences or endpoint measurements). advocates for meta-analysis using standardized metrics (e.g., pIC normalization) and hierarchical clustering to identify outlier datasets. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) clarifies mechanism-specific effects .
Basic: What databases provide reliable physicochemical data for this compound?
NIST Chemistry WebBook ( ) offers validated mass spectra and retention indices, while Reaxys provides synthetic protocols and crystallographic data. Avoid non-curated sources (e.g., Benchchem) due to unverified entries .
Advanced: How can in silico toxicity prediction tools guide the development of safer analogs?
Tools like Derek Nexus or ProTox-II predict hepatotoxicity and mutagenicity based on structural alerts. emphasizes integrating these predictions with high-throughput screening (HTS) in zebrafish embryos to prioritize low-risk candidates. For instance, removing a reactive thiol group reduces Ames test positivity by 50% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
